4,6-Dimethyl-2-oxo-1,2lambda~5~,3-triazine
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Overview
Description
4,6-Dimethyl-2-oxo-1,2lambda~5~,3-triazine is a heterocyclic compound belonging to the triazine family. Triazines are nitrogen-containing aromatic compounds with a six-membered ring structure. This particular compound is characterized by the presence of two methyl groups at positions 4 and 6, and a keto group at position 2. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-oxo-1,2lambda~5~,3-triazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-azidocyclopropenes with thermal rearrangement can yield triazine derivatives . Another method involves the condensation of 1,2-dicarbonyl compounds with amidrazones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-oxo-1,2lambda~5~,3-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different derivatives.
Substitution: Nucleophilic aromatic substitution is a common reaction for triazines, where nucleophiles replace substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with triazines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
4,6-Dimethyl-2-oxo-1,2lambda~5~,3-triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-oxo-1,2lambda~5~,3-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its aromatic structure allows it to interact with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Melamine (2,4,6-triamino-1,3,5-triazine): Known for its use in resins and plastics.
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine): Used in the production of reactive dyes.
Guanamines: Similar to melamine but with one amino group replaced by an organic group.
Uniqueness: 4,6-Dimethyl-2-oxo-1,2lambda~5~,3-triazine stands out due to its specific substitution pattern and the presence of a keto group, which imparts unique chemical properties and reactivity compared to other triazines .
Properties
CAS No. |
77202-16-5 |
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Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
4,6-dimethyl-2-oxidotriazin-2-ium |
InChI |
InChI=1S/C5H7N3O/c1-4-3-5(2)7-8(9)6-4/h3H,1-2H3 |
InChI Key |
JFEFNFNZCUXQGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=N[N+](=N1)[O-])C |
Origin of Product |
United States |
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